Lufuradom

Description

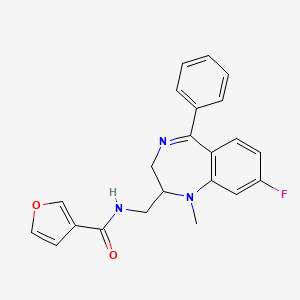

Structure

3D Structure

Properties

IUPAC Name |

N-[(8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2/c1-26-18(13-25-22(27)16-9-10-28-14-16)12-24-21(15-5-3-2-4-6-15)19-8-7-17(23)11-20(19)26/h2-11,14,18H,12-13H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSCDZOUCFWCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN=C(C2=C1C=C(C=C2)F)C3=CC=CC=C3)CNC(=O)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868859 | |

| Record name | N-((8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-yl)-methyl)-3-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94006-14-1, 85118-42-9 | |

| Record name | N-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-yl)methyl]-3-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94006-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lufuradom [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-benzo-1,4-diazepin-2-yl)methyl)-3-furamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094006141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-yl)-methyl)-3-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(8-fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-benzo-1,4-diazepin-2-yl)methyl]-3-furamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUFURADOM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS8D070P7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Lufuradom

Established Chemical Synthesis Pathways for Lufuradom

Specific, step-by-step published synthetic routes dedicated solely to this compound were not identified in the conducted literature search. However, the synthesis of 1,4-benzodiazepine (B1214927) derivatives often commences from appropriately substituted 2-aminobenzophenones or related precursors. The formation of the diazepine (B8756704) ring typically involves cyclization reactions, followed by further functionalization to introduce the specific substituents present in this compound, such as the fluorine atom on the phenyl ring, the methyl group on the nitrogen, and the furan-3-carboxamide (B1318973) moiety attached via a methyl linker. General chemical synthesis strategies involve the careful selection of reagents, reaction conditions, and purification techniques to achieve the desired product. nih.gov

Approaches to this compound Analog Synthesis and Modification

The synthesis of analogs of a chemical compound like this compound involves creating molecules with similar core structures but with variations in substituents or functional groups. This is a common practice in medicinal chemistry and chemical research to explore structure-activity relationships and identify compounds with altered or improved properties. This compound is noted as being an analogue of tifluadom (B1683160), suggesting that research into related benzodiazepine (B76468) structures has been undertaken. wikipedia.orgnih.govnih.gov

Approaches to synthesizing this compound analogs would likely involve modifying a synthetic route for this compound or a related benzodiazepine scaffold. Potential modifications could include:

Varying the substituent on the furan (B31954) ring or replacing the furan-3-carboxamide group with other acyl or amide functionalities.

Introducing different substituents or modifying the existing fluorine atom on the pendant phenyl ring.

Alterations to the methyl group on the diazepine nitrogen.

Modifications to the diazepine ring system itself while retaining the core benzodiazepine structure.

These modifications would require specific synthetic strategies and reactions tailored to introduce the desired chemical changes while maintaining the integrity of the benzodiazepine core. The synthesis of fluorinated compounds, as seen in this compound, often involves specific fluorination techniques. beilstein-journals.org Research into related benzodiazepines, such as tifluadom, has explored the synthesis of derivatives with altered properties. nih.govnih.gov

Optimization Strategies in this compound Synthesis for Research Applications

Optimization in chemical synthesis aims to improve various aspects of a reaction or process, such as increasing yield, enhancing purity, reducing reaction time, minimizing the formation of byproducts, and improving efficiency and scalability. longdom.orgfcad.commigrationletters.com While specific optimization strategies for the synthesis of this compound for research applications are not detailed in the available literature, general principles of chemical synthesis optimization would apply.

Optimization strategies commonly employed in chemical synthesis that could be relevant to this compound include:

Reaction Condition Screening: Varying parameters such as temperature, pressure, reaction time, solvent, and reactant concentrations to identify conditions that favor product formation and minimize side reactions.

Catalyst Selection and Optimization: Exploring different catalysts or optimizing catalyst loading and reaction conditions when catalytic steps are involved in the synthesis.

Work-up and Purification Procedure Development: Refining extraction, crystallization, chromatography, or other separation techniques to efficiently isolate and purify the desired product.

Statistical Design of Experiments (DoE): Using statistical methods to systematically investigate the impact of multiple variables on reaction outcomes and identify optimal conditions with a reduced number of experiments. fcad.comgetarchive.net

Flow Chemistry: Utilizing continuous flow reactors to improve control over reaction parameters, enhance heat and mass transfer, and potentially increase reaction efficiency and scalability. migrationletters.com

Automation and High-Throughput Experimentation: Employing automated systems to perform multiple reactions in parallel, accelerating the screening of reaction conditions and catalysts.

In silico Methods: Utilizing computational tools and modeling, including potentially AI-driven approaches, for reaction prediction, retrosynthetic analysis, and optimization of reaction conditions. beilstein-journals.orgmaterials.zone While AI is increasingly used in optimizing drug synthesis pathways, specific applications to this compound are not reported in the searched literature. beilstein-journals.org

Investigations into the Structure Activity Relationships Sar of Lufuradom

Ligand-Based and Structure-Based SAR Studies of Lufuradom

SAR studies can be broadly categorized into ligand-based and structure-based approaches. Ligand-based SAR relies on the analysis of a series of molecules with known activity to identify common features or patterns that correlate with biological response. mdpi.comnih.govunica.it This approach is particularly useful when the three-dimensional structure of the biological target is unknown. mdpi.com Structure-based SAR, conversely, utilizes the known three-dimensional structure of the target protein (e.g., obtained through X-ray crystallography or NMR spectroscopy) to understand the interactions between the ligand and the binding site. longdom.orgmdpi.comfrontiersin.org This provides insights into the specific residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). longdom.orgplos.org

While specific detailed studies solely focused on ligand-based and structure-based SAR of this compound are not extensively detailed in the provided search results, the general principles of these approaches are highly relevant to understanding how this compound's activity would be investigated. Ligand-based methods would involve comparing this compound's structure and activity profile to other benzodiazepines and related compounds to identify common or unique structural elements associated with its atypical analgesic effect. tripsitter.comiiab.me Structure-based studies, if the target protein structure were available, would involve examining how this compound fits into the binding site and the specific interactions it forms. longdom.orgplos.org

Identification and Characterization of this compound Pharmacophores

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. nih.gov Pharmacophores can be derived from the analysis of a series of active ligands (ligand-based) or from the structure of the target protein and its interactions with a ligand (structure-based). frontiersin.orgnih.gov

Identifying the pharmacophore of this compound would involve determining the key functional groups and their spatial arrangement that are responsible for its binding to its target(s) and eliciting its analgesic effect. Given this compound's classification as an atypical benzodiazepine (B76468) with analgesic properties, its pharmacophore would likely differ from those of benzodiazepines primarily known for anxiolytic or hypnotic effects, suggesting different target interactions or binding modes. tripsitter.com The identification and characterization of this compound's pharmacophore would typically involve analyzing the structural features common to this compound and other compounds exhibiting similar analgesic activity, and potentially contrasting them with features present in benzodiazepines lacking this effect.

Computational Approaches in this compound SAR Analysis (e.g., Molecular Docking, In Silico Modeling)

Computational approaches play a crucial role in modern SAR analysis and drug discovery. nih.govcollaborativedrug.comnih.gov Techniques such as molecular docking and in silico modeling allow researchers to predict how a molecule might bind to a target protein and to estimate the strength of this interaction. longdom.orguneb.brresearchgate.net

Molecular Docking: This technique predicts the preferred orientation (binding pose) of a ligand within a protein's binding site and estimates the binding affinity. longdom.orguneb.brresearchgate.net By docking this compound and its analogs into potential target structures, researchers can gain insights into the key interactions driving binding and how structural modifications might affect these interactions. longdom.orgplos.org

In Silico Modeling: This encompasses a range of computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, which builds mathematical models correlating structural descriptors of molecules with their biological activity. nih.govwikipedia.org Other in silico methods can be used to predict various properties, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), although ADMET is outside the scope of this article. openbioinformaticsjournal.com

For this compound, computational methods could be used to:

Predict potential binding sites on target proteins. chemrxiv.org

Evaluate the binding affinity of this compound and its derivatives. plos.orgresearchgate.net

Explore the impact of structural changes on binding pose and interactions. plos.org

Develop predictive models relating structural features to analgesic activity. nih.govwikipedia.org

While specific computational studies on this compound are not detailed in the provided results, the application of these techniques is standard in SAR analysis of compounds like this compound to understand their molecular interactions and guide the design of new analogs. nih.govuneb.br

Impact of Structural Modifications on this compound's Binding Affinity and Selectivity

Structural modifications to a lead compound are a cornerstone of medicinal chemistry aimed at optimizing its pharmacological properties. gardp.orginsights.bio For this compound, understanding how changes to its chemical structure affect its binding affinity and selectivity for its target(s) is critical to explaining its specific analgesic profile. nih.govnih.gov

Modest structural changes can have significant effects on binding affinity and selectivity. nih.gov For example, the introduction or removal of functional groups can alter steric and electronic properties, thereby modifying protein-ligand complex structure and binding affinity. plos.org The nature and position of substituents can affect apparent activity. wikipedia.org

Given this compound's atypical profile compared to other benzodiazepines, SAR studies would focus on identifying which parts of the this compound structure are essential for its analgesic effect and how modifications to other parts might influence this activity or introduce other benzodiazepine-like effects (e.g., sedation, anxiolysis). tripsitter.com This could involve synthesizing and testing a series of this compound analogs with systematic variations to different parts of the molecule and evaluating their binding affinity to relevant targets and their pharmacological effects.

For instance, if this compound's analgesic activity is mediated through a specific receptor subtype, structural modifications could be explored to enhance selectivity for that subtype while reducing affinity for subtypes associated with unwanted effects. nih.govnih.gov The impact of changes in side chains, ring structures, or the introduction of different functional groups on binding interactions (e.g., hydrogen bonding, hydrophobic contacts) would be analyzed to establish clear SAR rules. plos.orgnih.gov

While specific data tables detailing the impact of structural modifications on this compound's binding affinity and selectivity were not found in the provided search results, the general principles of SAR dictate that such studies would involve synthesizing a series of analogs, measuring their biological activity (e.g., binding affinity, functional response), and correlating these data with the structural changes. This iterative process allows for the refinement of the molecule to optimize its desired properties.

Molecular Targets and Mechanism of Action of Lufuradom

Hypothesized Mechanisms of Analgesic Action

Lufuradom is a benzodiazepine (B76468) derivative that has been characterized as an analgesic, distinguishing it from many other compounds in the benzodiazepine class which are typically known for their anxiolytic, hypnotic, or muscle relaxant properties. wikipedia.orgtripsitter.com It is structurally analogous to tifluadom (B1683160), another benzodiazepine derivative that is recognized as a kappa-opioid receptor agonist. wikipedia.orgtripsitter.com

Based on its structural similarity to tifluadom and its described analgesic properties, the hypothesized mechanism of analgesic action for this compound primarily centers on its potential interaction with opioid receptors, particularly the kappa-opioid receptor (KOR). wikipedia.orgtripsitter.comwikidoc.org Kappa-opioid receptor agonists are known to produce potent analgesic effects. wikidoc.org The analgesic effects mediated by KOR activation are distinct from those mediated by mu-opioid receptors (MOR), which are the primary targets of many commonly used opioid analgesics like morphine.

In Vitro Metabolism of Lufuradom

Identification of Lufuradom Metabolites in In Vitro Systems (e.g., Human Liver Microsomes, S9 Fractions)

The identification of metabolites is a key objective of in vitro metabolism studies. Using systems like human liver microsomes (HLMs) and S9 fractions allows researchers to investigate the metabolic transformations a compound undergoes when exposed to a broad range of drug-metabolizing enzymes mdpi.comteknokrat.ac.id. HLMs are enriched in cytochrome P450 (CYP) enzymes and other microsomal enzymes, which are primarily responsible for Phase I metabolism mdpi.comteknokrat.ac.idiiab.me. S9 fractions contain both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions mdpi.comteknokrat.ac.id.

Incubation of this compound with these in vitro systems, typically supplemented with necessary cofactors like NADPH for Phase I reactions and UDPGA for glucuronidation (a major Phase II pathway), would be conducted over various time points mdpi.commdpi.com. Analysis of the incubation mixtures using techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) would be employed to detect and identify potential metabolites. Metabolites are typically identified by comparing their chromatographic retention times and mass spectral data to those of the parent compound and, if available, synthetic standards of predicted metabolites mdpi.comfrontiersin.org.

Due to the absence of specific research findings for this compound in the available search results, no specific metabolites of this compound identified in in vitro systems can be listed or detailed here.

Characterization of Phase I and Phase II Metabolic Pathways

Drug metabolism generally proceeds through two phases: Phase I and Phase II mdpi.comembopress.orgpsu.edu. Phase I reactions typically introduce or expose polar functional groups on the parent compound through processes like oxidation, reduction, and hydrolysis, making the molecule more amenable to excretion or further modification in Phase II mdpi.comembopress.orgpsu.edusavemyexams.com. Common Phase I transformations include hydroxylation, N-dealkylation, O-dealkylation, and oxidation savemyexams.com.

Phase II reactions involve the conjugation of the Phase I metabolites or sometimes the parent compound directly with endogenous molecules such as glucuronic acid, sulfate (B86663), glutathione (B108866), amino acids, or acetate (B1210297) mdpi.comembopress.orgpsu.edunih.govnih.gov. These conjugation reactions generally increase the polarity and water solubility of the compound, facilitating its elimination from the body mdpi.comembopress.orgpsu.edu. Major Phase II pathways include glucuronidation, sulfation, acetylation, and glutathione conjugation mdpi.comembopress.orgpsu.edunih.govnih.gov.

To characterize the specific Phase I and Phase II pathways involved in this compound's metabolism, researchers would analyze the structures of the identified metabolites. The presence of hydroxylated or dealkylated metabolites would indicate Phase I oxidative metabolism, likely mediated by CYPs. The detection of glucuronide or sulfate conjugates would point to Phase II metabolism via UGTs or SULTs, respectively mdpi.comnih.gov.

Without specific experimental data on this compound's metabolites from the search results, a detailed characterization of its specific Phase I and Phase II metabolic pathways cannot be provided.

Enzymatic Systems Involved in this compound Biotransformation

The biotransformation of drugs is catalyzed by a variety of enzymes, primarily located in the liver mdpi.com. Phase I metabolism is largely carried out by the cytochrome P450 (CYP) superfamily of enzymes, with major isoforms including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 responsible for the metabolism of a large proportion of marketed drugs mdpi.comiiab.meoptibrium.comresearchgate.net. Other enzymes involved in Phase I reactions include flavin-containing monooxygenases (FMOs), carboxylesterases, and reductases iiab.mepsu.eduresearchgate.net.

Phase II metabolism is mediated by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), glutathione S-transferases (GSTs), N-acetyltransferases (NATs), and methyltransferases mdpi.comiiab.mepsu.edunih.govnih.govresearchgate.net.

Identifying the specific enzymes responsible for this compound's in vitro biotransformation would involve conducting incubation studies with recombinant human enzymes or using selective enzyme inhibitors in HLM or S9 incubations teknokrat.ac.idmdpi.com. Correlation analysis using a panel of well-characterized human liver microsomes with known enzyme activities can also help to identify the involved enzymes teknokrat.ac.idresearchgate.net.

As no specific studies on the enzymatic systems involved in this compound's metabolism were found in the search results, the particular enzymes responsible for its biotransformation cannot be specified.

In Silico Prediction of this compound Metabolic Transformations

In silico methods play an increasingly important role in predicting potential metabolic transformations and sites of metabolism for drug candidates. These computational tools use algorithms based on chemical structure, known metabolic reactions, and enzyme properties to predict how a compound might be metabolized.

Various software platforms and algorithms are available for in silico metabolism prediction, employing approaches such as rule-based systems, machine learning models, and molecular docking. These tools can predict potential sites of Phase I metabolism (e.g., sites of oxidation or hydrolysis) and Phase II conjugations. They can also provide insights into the likely metabolic pathways and potential metabolite structures.

Applying in silico prediction tools to this compound would involve inputting its chemical structure into the software. The output would typically include a list of predicted metabolites, the most likely sites of metabolic attack, and potentially the enzymes predicted to be involved. These predictions can guide experimental in vitro studies by suggesting which metabolites to look for and which enzymes to investigate.

Despite the availability of in silico prediction methods and the PubChem structure for this compound iiab.me, no published results of in silico metabolism predictions specifically for this compound were found in the conducted searches. Therefore, specific predicted metabolic transformations for this compound cannot be presented.

Preclinical Pharmacological Studies of Lufuradom in Animal Models

Assessment of Pharmacological Effects in Relevant Animal Models

Assessment of pharmacological effects in relevant animal models involves evaluating a compound's impact on disease models or specific physiological responses that mimic human conditions. wikipedia.orgmims.com Various animal models are utilized to study different types of pain, inflammation, and other conditions to determine if a substance exhibits a desired therapeutic effect. mims.comfishersci.bemims.com These models can range from induced pain models, such as the tail-flick or writhing tests, to more complex models of specific diseases. mims.comwikipedia.org

Detailed Research Findings: Specific detailed research findings on the assessment of Lufuradom's pharmacological effects in relevant animal models were not found in the provided search results.

Data Tables: Due to the lack of specific research findings on this compound in this area within the search results, no data tables can be generated.

Exploration of this compound's Modulatory Effects on Physiological Systems

The exploration of a compound's modulatory effects on physiological systems in animal models investigates how the substance interacts with and influences various bodily functions beyond its primary intended effect. This can include effects on the cardiovascular, respiratory, nervous, or immune systems. wikipedia.orgwikipedia.orgwikidata.org Understanding these interactions is vital for a comprehensive pharmacological profile.

Detailed Research Findings: Specific detailed research findings on the exploration of this compound's modulatory effects on physiological systems in animal models were not found in the provided search results.

Data Tables: Due to the lack of specific research findings on this compound in this area within the search results, no data tables can be generated.

Mechanistic Animal Studies to Confirm In Vitro Findings

Mechanistic animal studies are conducted to investigate the biological pathways and molecular targets through which a compound exerts its effects, often seeking to confirm findings from in vitro (laboratory) studies. wikidata.orgfishersci.bemims.com These studies can involve techniques to examine drug distribution, receptor binding, enzyme activity, and downstream signaling events in a living organism. fishersci.bemims.com

Detailed Research Findings: Specific detailed research findings from mechanistic animal studies to confirm in vitro findings for this compound were not found in the provided search results.

Data Tables: Due to the lack of specific research findings on this compound in this area within the search results, no data tables can be generated.

Comparative Pharmacological Profiling of this compound with Established Compounds in Animal Models

Comparative pharmacological profiling involves evaluating the effects of a novel compound alongside established drugs with similar therapeutic uses in animal models. mims.commims.com This allows researchers to compare the potency, efficacy, and duration of action of the new compound relative to existing treatments. mims.commims.com Such comparisons are important for understanding the potential advantages or disadvantages of the new compound. mims.commims.com

Advanced Analytical Methodologies in this compound Research

The rigorous study of any novel therapeutic agent requires a sophisticated suite of analytical techniques to ensure its identity, purity, and to measure its concentration in complex biological systems. For a research compound like this compound, advanced analytical chemistry provides the foundation for understanding its behavior both in the laboratory and in biological systems. These methods are critical for moving a compound through the stages of drug discovery and development. This article details the established and emerging analytical techniques pertinent to the research and development of this compound.

Advanced Analytical Techniques for Lufuradom Research

The characterization and quantification of Lufuradom rely on highly sensitive and specific analytical technologies. These methods allow researchers to confirm the molecular structure of synthesized batches, assess their purity, and conduct detailed pharmacokinetic and metabolic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of pharmaceutical compounds like this compound. nih.gov This method combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by tandem mass spectrometry. longdom.orgphmethods.net

In a typical application for this compound analysis, the compound would first be separated from other components in a sample matrix on a High-Performance Liquid Chromatography (HPLC) column. The choice of column (e.g., a C18 reversed-phase column) and the composition of the mobile phase are optimized to achieve a sharp, symmetrical peak for this compound with a consistent retention time. bioanalysis-zone.com After separation, the compound enters the mass spectrometer, where it is ionized, often using electrospray ionization (ESI). The first mass analyzer selects the specific mass-to-charge ratio (m/z) of the this compound parent ion. This ion is then fragmented, and a second mass analyzer selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, making it the gold standard for quantitative analysis. uab.edu

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Separates this compound from matrix components. |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Elutes the compound from the column. |

| Flow Rate | 0.4 mL/min | Controls the speed of the separation. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates charged this compound ions. |

| Parent Ion (Q1) | Specific m/z for this compound | Isolates the molecule of interest. |

Note: This data is illustrative and represents typical starting parameters for a small molecule drug. Actual values would be determined experimentally for this compound.

Spectroscopic methods are indispensable for confirming the chemical identity and assessing the purity of newly synthesized batches of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic structure of the molecule. ¹H NMR and ¹³C NMR experiments reveal the connectivity of hydrogen and carbon atoms, respectively, allowing chemists to verify that the correct molecular structure has been synthesized. Two-dimensional (2D) NMR techniques can further elucidate complex structural relationships within the molecule. nih.gov

Mass Spectrometry (MS) determines the molecular weight of the compound with high accuracy. This measurement serves as a primary confirmation of the compound's identity. High-resolution mass spectrometry can provide an exact molecular formula, adding another layer of confidence in the structural assignment.

Purity assessment is often performed using HPLC with a universal detector, such as an Ultraviolet (UV) detector. The area of the this compound peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

Table 2: Spectroscopic Techniques in this compound Research

| Technique | Information Provided | Purpose |

|---|---|---|

| ¹H and ¹³C NMR | Carbon-hydrogen framework and chemical environment of atoms. | Structural verification. |

| High-Resolution MS | Precise molecular weight and elemental composition. | Identity confirmation. |

| HPLC-UV | Detection and quantification of impurities. | Purity assessment. |

Accurate quantification of this compound in experimental samples is crucial for evaluating its properties. Whether in cell cultures (in vitro) or in animal models (in vivo), robust analytical methods are required to measure concentrations across a wide dynamic range. uab.eduresearchgate.net

The development of a quantitative assay begins with method validation to ensure its reliability. nih.gov Key validation parameters include:

Linearity: The range of concentrations over which the instrument's response is directly proportional to the analyte concentration.

Accuracy: How close the measured concentration is to the true value.

Precision: The degree of reproducibility of measurements.

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. uab.edu

For both in vitro and in vivo samples, LC-MS/MS is the preferred platform due to its high sensitivity and specificity, which are necessary to detect low concentrations of the drug in complex biological matrices like plasma, tissue homogenates, or cell lysates. nih.govnih.gov

Table 3: Typical Validation Parameters for a this compound Quantitative Assay

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

Note: Criteria are based on general regulatory guidelines for bioanalytical method validation. nih.gov

Bioanalytical methods are specialized quantitative assays used to measure a drug and its metabolites in biological fluids such as blood, plasma, urine, or tissue. orientjchem.org The development of such a method for this compound and its potential metabolites presents unique challenges due to the complexity of these matrices. nih.gov

A critical step in bioanalytical method development is sample preparation. The goal is to isolate this compound and its metabolites from interfering endogenous substances like proteins and lipids. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): The drug is partitioned from the aqueous biological sample into an immiscible organic solvent. orientjchem.org

Solid-Phase Extraction (SPE): The sample is passed through a cartridge that selectively retains the drug and metabolites, which are then washed and eluted.

Once a robust extraction method is established, the LC-MS/MS conditions are optimized to separate and detect this compound and each key metabolite. This is essential, as metabolites may have their own pharmacological activity or could be indicators of metabolic pathways. The method must be fully validated to ensure that it can accurately measure both the parent drug and its metabolites without interference. researchgate.netasco.org

Table 4: Key Stages in Bioanalytical Method Development for this compound

| Stage | Objective | Key Considerations |

|---|---|---|

| 1. Reagent & Standard Preparation | Obtain pure reference standards for this compound and metabolites. | Purity and stability of standards. |

| 2. Sample Preparation | Remove matrix interferences and concentrate the analytes. | Recovery, matrix effects, and efficiency. orientjchem.org |

| 3. Chromatographic Separation | Achieve baseline separation of this compound from its metabolites and endogenous components. | Column chemistry, mobile phase, gradient. |

| 4. Mass Spectrometric Detection | Optimize ionization and fragmentation for each analyte. | Sensitivity, specificity, and stability of the signal. |

| 5. Method Validation | Demonstrate the method is accurate, precise, and reliable for its intended purpose. | Adherence to regulatory guidelines. nih.gov |

Drug Discovery and Development Perspectives for Lufuradom and Its Derivatives

Rational Drug Design Approaches Based on Lufuradom's Scaffold

Rational drug design is a strategy that involves understanding the biological target and designing molecules that can interact with it effectively slideshare.net, researchgate.net. Given that this compound is a benzodiazepine (B76468) derivative, its scaffold could serve as a starting point for designing new compounds with modified or improved pharmacological profiles. The benzodiazepine core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is likely to interact with multiple receptors or enzyme classes with high affinity. nih.gov Rational design approaches based on this compound's scaffold could involve several strategies:

Structure-Based Drug Design (SBDD): If the specific biological target(s) of this compound were definitively identified and their three-dimensional structures elucidated (e.g., through X-ray crystallography or cryo-electron microscopy), SBDD could be employed. This would involve using computational tools to design derivatives that optimally fit into the binding site of the target protein, aiming to enhance affinity, selectivity, and desired functional activity. mdpi.com

Ligand-Based Drug Design (LBDD): In the absence of detailed target structural information, LBDD can be utilized. This approach relies on the knowledge of the structure and activity of this compound and its known analogues. mdpi.com Techniques such as QSAR (Quantitative Structure-Activity Relationship) analysis, pharmacophore modeling, and molecular similarity searches could be used to identify key structural features of this compound responsible for its activity and design new compounds predicted to possess similar or improved properties. slideshare.net, researchgate.net, mdpi.com

Scaffold Hopping and Bioisosterism: These techniques involve modifying the core benzodiazepine scaffold or replacing specific functional groups with bioisosteres (substituents that confer similar biological properties) to generate novel chemical entities with potentially altered pharmacokinetic or pharmacodynamic characteristics. researchgate.net, mdpi.com This could lead to derivatives with improved potency, reduced off-target effects, or different therapeutic applications.

Fragment-Based Drug Design (FBDD): This method involves identifying small chemical fragments that bind weakly to different parts of a target protein and then combining or growing these fragments to create higher-affinity lead compounds. While typically applied when target structure is known, principles of FBDD could potentially inform the modification of this compound's structure by identifying key interacting moieties.

The incorporation of specific functional groups, such as urea (B33335) or fluorine atoms, into drug scaffolds has been shown to influence biological activity, stability, and pharmacokinetic profiles. frontiersin.org, nih.gov For instance, fluorinated compounds have demonstrated enhanced biological activities in various therapeutic areas. frontiersin.org Similarly, the urea functional group is important in drug design due to its hydrogen bonding capabilities, which can facilitate drug-target interactions and modulate selectivity and stability. nih.gov These insights could be relevant in the rational design of this compound derivatives.

Target-Based vs. Phenotype-Based Discovery Methodologies Applied to this compound Analogues

Drug discovery strategies broadly fall into two categories: target-based and phenotype-based approaches. sciltp.com, researchgate.net Both methodologies could be applied to the discovery of this compound analogues.

Target-Based Discovery (TBDD): This approach begins with the identification and validation of a specific molecular target believed to be involved in a disease process. sciltp.com, researchgate.net High-throughput screening (HTS) is often used to identify compounds that interact with this target. sciltp.com, pharmafeatures.com If the primary target of this compound's analgesic effect, for example, were definitively identified (e.g., an opioid receptor subtype like the kappa-opioid receptor, which this compound is associated with wikidoc.org), TBDD could involve screening libraries of this compound analogues or other compounds against this specific target to find more potent or selective binders. sciltp.com, pharmafeatures.com TBDD is efficient and widely used, especially with advances in molecular biology and genomics. sciltp.com

Phenotype-Based Discovery (PDD): In contrast, PDD involves screening compounds in cellular or animal models of a disease and identifying those that produce a desired phenotypic change, without necessarily knowing the initial molecular target. sciltp.com, researchgate.net Once active compounds are identified, target deconvolution studies are performed to elucidate their mechanism of action. sciltp.com, researchgate.net Given that this compound was identified as an analgesic, a phenotype-based approach for discovering analogues could involve screening libraries of derivatives in pain models to identify compounds that reduce pain, followed by studies to determine their molecular targets. PDD can sometimes uncover unexpected mechanisms and has been successful in identifying first-in-class medicines. plengegen.com, researchgate.net

Both approaches have strengths and weaknesses. TBDD is rational and efficient when the target is well-understood, but it may miss compounds with novel mechanisms of action or those acting on multiple targets. pharmafeatures.com PDD can lead to the discovery of compounds with unprecedented mechanisms but requires subsequent target identification, which can be challenging. sciltp.com, researchgate.net A combination of both approaches can be complementary and may offer a more comprehensive strategy for exploring the therapeutic potential of this compound analogues. sciltp.com, pharmafeatures.com, researchgate.net

Future Directions for Preclinical Research on this compound and its Derivatives

Future preclinical research on this compound and its derivatives should aim to comprehensively characterize their pharmacological profiles, determine their precise mechanisms of action, and evaluate their therapeutic potential in relevant disease models. Preclinical studies are a critical step in the drug development process, involving in vitro and in vivo evaluations to assess efficacy, pharmacokinetics, and potential toxicity before human trials. mdpi.com, ppd.com, researchgate.net

Key future directions include:

Target Deconvolution and Validation: While this compound has been associated with the kappa-opioid receptor, a thorough investigation is needed to confirm its primary target(s) and elucidate the detailed molecular mechanisms underlying its analgesic or any other observed effects. wikidoc.org This could involve a combination of biochemical assays, cellular studies, and advanced techniques like chemoproteomics. plengegen.com

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of this compound derivatives with systematic modifications to the benzodiazepine core, the furan (B31954) ring, or the linker region would be crucial for establishing SARs. slideshare.net, mdpi.com This would help identify structural features essential for activity and guide the design of more potent, selective, and stable analogues.

In Vitro and In Vivo Efficacy Studies: Evaluating this compound and promising derivatives in a range of validated preclinical models relevant to potential therapeutic indications (e.g., pain models, models of neurological disorders, or infectious disease models based on repurposing hypotheses) is essential to assess their efficacy. mdpi.com, researchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Detailed studies on how the body absorbs, distributes, metabolizes, and excretes this compound and its derivatives (PK) and how they exert their effects over time (PD) are necessary to understand their in vivo behavior and inform dose selection for future studies. researchgate.net

Assessment of Off-Target Effects: Investigating potential interactions with other receptors or enzymes is important to understand the selectivity of this compound and its derivatives and predict potential side effects. researchgate.net

Exploration of Novel Delivery Strategies: Depending on the intended therapeutic application, research into different formulation and delivery methods for this compound derivatives could be warranted to optimize their bioavailability and target engagement.

Q & A

Q. How to validate conflicting toxicity reports for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.